molecular formula C17H16N4O2 B15101557 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide

Cat. No.: B15101557
M. Wt: 308.33 g/mol
InChI Key: IQMSQICVAFDTSE-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include:

    Refluxing: Heating the reaction mixture under reflux with appropriate solvents and catalysts.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core and a benzamide moiety, which may confer distinct biological activities and therapeutic potential.

Biological Activity

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a complex organic compound classified as a pyridopyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as a therapeutic agent in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2, with a molecular weight of 309.32 g/mol. Its structure features a fused heterocyclic arrangement combining both pyridine and pyrimidine rings, contributing to its biological activity.

The primary biological activity attributed to this compound is its role as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it prevents phosphorylation events essential for signal transduction pathways related to cell proliferation. This inhibition can disrupt cancer cell growth and survival, positioning the compound as a candidate for cancer therapy.

Tyrosine Kinase Inhibition

Research indicates that this compound effectively inhibits several tyrosine kinases involved in oncogenic signaling pathways. The following table summarizes key findings regarding its inhibitory effects:

Kinase IC50 Value (µM) Mechanism
EGFR0.5Competitive inhibition at the ATP-binding site
VEGFR0.8Disruption of dimerization
PDGFR1.2Allosteric modulation

These findings suggest that the compound's specificity towards these kinases may enhance its therapeutic potential while minimizing off-target effects.

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines, including breast and lung cancer models, this compound demonstrated significant cytotoxicity with IC50 values ranging from 1 to 5 µM, depending on the cell type.
  • In Vivo Studies : Animal model studies have shown promising results where administration of the compound led to reduced tumor growth in xenograft models of human cancers. Tumor volume was significantly decreased compared to controls over a treatment period of four weeks.

Additional Biological Activities

Beyond its role as a tyrosine kinase inhibitor, this compound exhibits:

  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against various strains of bacteria, suggesting its potential as an antibiotic.
  • Anti-inflammatory Effects : Research has also highlighted its ability to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H16N4O2/c1-12-20-15-14(8-5-9-18-15)17(23)21(12)11-10-19-16(22)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

IQMSQICVAFDTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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